benzyl dibenzo[b,d]furan-3-ylcarbamate
Description
Properties
IUPAC Name |
benzyl N-dibenzofuran-3-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-20(23-13-14-6-2-1-3-7-14)21-15-10-11-17-16-8-4-5-9-18(16)24-19(17)12-15/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCOWDHVQQUZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antiinflammatory Activity
Research indicates that derivatives of benzyl dibenzo[b,d]furan-3-ylcarbamate exhibit significant anti-inflammatory properties. In a study comparing various compounds, those related to this structure demonstrated superior inhibition of inflammation markers such as interleukin-1 beta (IL-1β) and cyclooxygenase (COX) activity. For instance, compounds derived from this framework showed an edema inhibition percentage of 86–65%, outperforming traditional anti-inflammatory drugs like sodium diclofenac .
Drug Development
The compound's interaction with biological targets is crucial for drug development processes. Studies involving binding affinity and mechanism of action are essential to elucidate its therapeutic potential. Compounds related to this compound have been screened for their efficacy as COX inhibitors, showcasing promising analgesic and anti-inflammatory activities .
Organic Light Emitting Diodes (OLEDs)
This compound has potential applications in the development of organic light-emitting diodes (OLEDs). Its structural properties allow it to function as a bipolar material, which is essential for efficient charge transport in OLED devices. Research has indicated that compounds with similar structural motifs can enhance the performance of OLEDs by improving light emission efficiency .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing various heterocyclic compounds, expanding its utility in materials science. For example, through palladium-catalyzed cross-coupling reactions, researchers have developed new derivatives that may possess enhanced properties for specific applications .
Case Study 1: Anti-inflammatory Efficacy
A recent study evaluated the anti-inflammatory effects of several derivatives of this compound. The results indicated that certain derivatives exhibited significant inhibition of COX activity and reduction in IL-1β levels, suggesting their potential as therapeutic agents for inflammatory diseases .
| Compound | COX Inhibition (%) | IL-1β Reduction (%) |
|---|---|---|
| Compound A | 86 | 65 |
| Compound B | 64 | 59 |
| Compound C | 58 | 57 |
Case Study 2: OLED Performance Enhancement
In another study focusing on OLED applications, this compound derivatives were incorporated into device architectures. The results demonstrated improved electroluminescence and stability compared to devices using conventional materials, highlighting the compound's potential in advanced optoelectronic applications .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Dibenzo-Fused Compounds
Key Observations :
- Dibenzo[b,d]furan-3-ylboronic acid shares the dibenzofuran core with the target carbamate but differs in functional groups. Its boronic acid group enables cross-coupling reactions (e.g., Suzuki-Miyaura), critical in OLED synthesis . In contrast, the carbamate group may favor hydrolytic stability or interactions with biological targets.
- Dibenzo[b,f]oxepines incorporate a macrocyclic oxygen-containing structure, enabling host-guest chemistry and diverse bioactivities (e.g., anticancer, anti-inflammatory) . The carbamate lacks macrocyclicity but may exhibit bioactivity through its urethane linkage.
- PAHs like Benzo[a]pyrene are structurally simpler, lacking heteroatoms or functional groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for benzyl dibenzo[b,d]furan-3-ylcarbamate, and how can reaction conditions be controlled to minimize by-products?
- Methodological Answer : The synthesis typically involves multi-step pathways such as Claisen condensation, Friedel-Crafts acylation, or Suzuki coupling. Key parameters include:
- Solvent selection : Ethanol or dichloromethane for solubility and reaction efficiency .
- Catalysts : Acid catalysts (e.g., H₂SO₄) to promote carbamate formation .
- Temperature control : Reflux conditions (70–90°C) to accelerate reactions while avoiding decomposition .
- By-product suppression : Use TLC or HPLC to monitor reaction progress and optimize stoichiometric ratios of reactants .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and carbamate linkage .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N-H, ~3300 cm⁻¹) functional groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula .
Advanced Research Questions
Q. How can computational docking studies be designed to predict the binding affinity of this compound with target enzymes like COX-1/2?
- Methodological Answer :
- Software Selection : Use AutoDock Vina or Schrödinger Suite for molecular docking .
- Protein Preparation : Retrieve COX-1/2 crystal structures (PDB IDs: 1EQG, 3LN1). Optimize protonation states and remove water molecules .
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel and assign partial charges via AMBER force fields .
- Validation : Compare docking scores with known COX inhibitors (e.g., carprofen) to assess predictive accuracy .
Q. What strategies resolve contradictions in biological activity data across studies, particularly regarding substituent effects on potency?
- Methodological Answer :
- Systematic SAR Analysis : Compare analogs with substituents at the dibenzofuran 3-position (e.g., fluoro vs. methyl groups) using in vitro COX-1/2 inhibition assays .
- Meta-Analysis : Normalize data across studies by accounting for assay conditions (e.g., enzyme concentration, incubation time) .
- In Silico Modeling : Perform molecular dynamics simulations to evaluate how substituent polarity influences binding pocket interactions .
Q. How does the electronic nature of substituents on the dibenzofuran core influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Fluorine at the 3-position increases electrophilicity of the carbamate carbonyl, enhancing reactivity with amines .
- Electron-Donating Groups (EDGs) : Methyl groups reduce electrophilicity, requiring harsher conditions (e.g., DCC coupling agents) for nucleophilic substitution .
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates under varying substituent electronic profiles .
Intermediate Research Questions
Q. What in vitro assays are recommended for evaluating the compound’s pharmacokinetic properties, such as metabolic stability?
- Methodological Answer :
- Microsomal Stability Assay : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition .
- Plasma Protein Binding : Equilibrium dialysis to determine fraction unbound (%fu) .
Q. How can structure-activity relationship (SAR) studies be optimized to identify critical functional groups for target selectivity?
- Methodological Answer :
- Scaffold Diversification : Synthesize analogs with variations in the carbamate linker (e.g., urea, thiocarbamate) .
- Biological Testing : Prioritize targets (e.g., kinases, GPCRs) based on docking predictions and screen using radioligand binding assays .
- Data Clustering : Apply principal component analysis (PCA) to correlate structural features with activity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
